molecular formula C22H23N5O5 B14959245 N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide

N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14959245
M. Wt: 437.4 g/mol
InChI Key: HHRWNOXESSVAII-UHFFFAOYSA-N
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Description

N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole and an indole moiety

Preparation Methods

The synthesis of N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves several steps:

Industrial production methods typically involve optimizing these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of both benzimidazole and indole moieties, which can lead to synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H23N5O5/c1-27-15(9-12-10-16(30-2)19(31-3)20(32-4)18(12)27)21(29)23-11-17(28)26-22-24-13-7-5-6-8-14(13)25-22/h5-10H,11H2,1-4H3,(H,23,29)(H2,24,25,26,28)

InChI Key

HHRWNOXESSVAII-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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